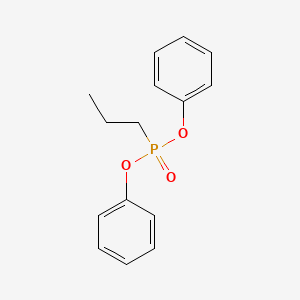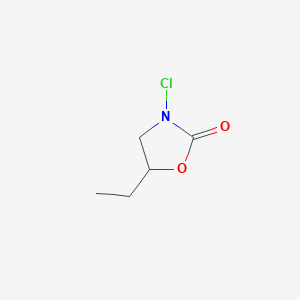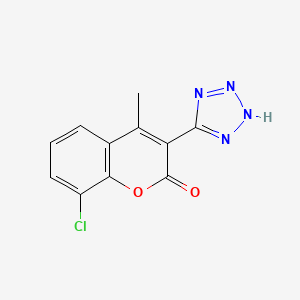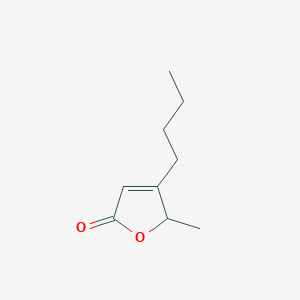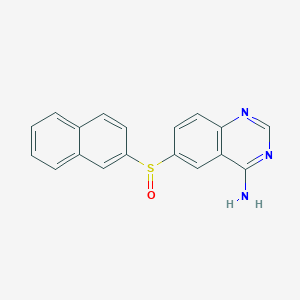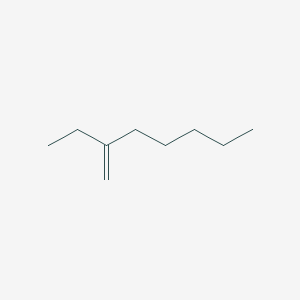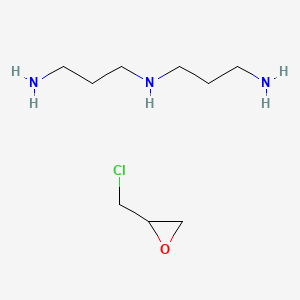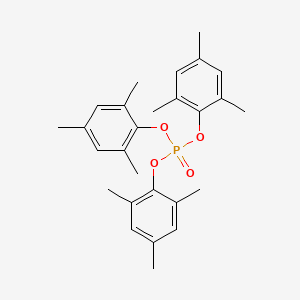
Tri(2,4,6-trimethylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(2,4,6-trimethylphenyl) phosphate is an organophosphorus compound characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central phosphate group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(2,4,6-trimethylphenyl) phosphate can be synthesized through the reaction of 2,4,6-trimethylphenol with phosphorus oxychloride in the presence of a base. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tri(2,4,6-trimethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tri(2,4,6-trimethylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Tri(2,4,6-trimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tri(2,4,6-trimethoxyphenyl) phosphate
- Tri(4-methoxyphenyl) phosphate
- Tri(4-fluorophenyl) phosphate
Uniqueness
Tri(2,4,6-trimethylphenyl) phosphate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
56444-79-2 |
|---|---|
Molecular Formula |
C27H33O4P |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-16-10-19(4)25(20(5)11-16)29-32(28,30-26-21(6)12-17(2)13-22(26)7)31-27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI Key |
CKXVSWMYIMDMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


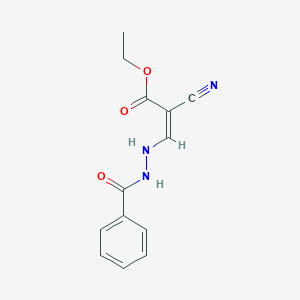
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
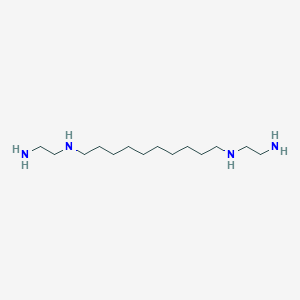


![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
